3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have been used to analyze the structure of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the reaction of substituted acetophenones with glyoxylic acid monohydrate and acetic acid has been used to prepare compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the melting point, yield, and NMR spectra of 3,6-Diaryl-[1,2,4]Triazolo[4,3-b]Pyridazines have been reported .Scientific Research Applications
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with promising medicinal properties. Specifically, this class of molecules has been investigated for their:
- c-Met Inhibition : Some derivatives exhibit potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib contains a 1,2,3-triazole-fused pyrazine substructure .
- GABA A Modulating Activity : Certain heterocycles have shown allosteric modulating activity on GABA A receptors .
- BACE-1 Inhibition : Other derivatives demonstrate inhibition of β-secretase 1 (BACE-1) .
Polymer Building Blocks
1,2,3-Triazole-fused pyrazines and pyridazines have been incorporated into polymers. These polymers find applications in areas such as solar cells . The heterocyclic units contribute to the material’s properties and performance.
Synthetic Routes
Two common synthetic methods for constructing these heterocyclic ring systems are:
Practical Applications
These compounds hold promise as potential anticancer agents, making them an exciting area of research . Further studies are needed to explore their full therapeutic potential.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c19-15-8-6-14(7-9-15)16-10-11-17-20-21-18(23(17)22-16)24-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCTELWOSDDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
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